molecular formula C20H19F3N2O3 B6030091 4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one

4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one

Cat. No.: B6030091
M. Wt: 392.4 g/mol
InChI Key: QWCYGMWGISNKOV-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl-substituted phenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the benzodioxole and pyrrolidinone rings, as well as the introduction of the trifluoromethyl group. One common synthetic route involves the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed through the cyclization of an appropriate amine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or other substituents.

Scientific Research Applications

4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-4-ylmethylamino)-1-phenylpyrrolidin-2-one: Similar structure but lacks the trifluoromethyl group.

    4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(methyl)phenyl]methyl]pyrrolidin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability

Properties

IUPAC Name

4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c21-20(22,23)16-6-2-1-4-14(16)10-25-11-15(8-18(25)26)24-9-13-5-3-7-17-19(13)28-12-27-17/h1-7,15,24H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCYGMWGISNKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)NCC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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